

3-Phenyl-1H-pyrazole chemical properties and structure

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Compound of Interest

Compound Name: 3-Phenylpyrazole

Cat. No.: B1584583

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An In-depth Technical Guide on 3-Phenyl-1H-pyrazole: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, 3-Phenyl-1H-pyrazole is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and reactivity make it a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of 3-Phenyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Property	Value
Molecular Formula	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol [1][2]
CAS Number	2458-26-6[1][2][3]
Appearance	Solid[1]
Boiling Point	314 °C (lit.)[3]
Solubility	Sparingly soluble in water[1]
IUPAC Name	5-phenyl-1H-pyrazole[2]
SMILES	<chem>C1=CC=C(C=C1)C2=CC=NN2</chem> [2]
InChI Key	OEDUIFSDODUDRK-UHFFFAOYSA-N[2]

Chemical Structure

3-Phenyl-1H-pyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole ring attached to a phenyl group. The pyrazole ring contains two adjacent nitrogen atoms. The presence of both the phenyl group and the pyrazole moiety contributes to its chemical stability and diverse reactivity. It is used as a key intermediate in the synthesis of various active compounds, including pharmaceuticals and agrochemicals.[1]

Experimental Protocols

The synthesis and characterization of 3-Phenyl-1H-pyrazole and its derivatives are standard procedures in organic chemistry labs. Below are outlines of common experimental protocols.

Synthesis of 3-Phenyl-1H-pyrazole

A common and efficient method for the synthesis of 3-Phenyl-1H-pyrazole involves a two-step process starting from acetophenone and hydrazine.[4] This process includes a Knoevenagel condensation followed by a cyclization reaction.[4] Optimized procedures have reported total yields of up to 80%.[4]

Materials:

- Acetophenone
- Hydrazine
- Solvent (e.g., ethanol)
- Acid or base catalyst

Procedure:

- **Knoevenagel Condensation:** Acetophenone is reacted with hydrazine in a suitable solvent. This step typically requires a catalyst to facilitate the condensation reaction, leading to the formation of an intermediate hydrazone.
- **Cyclization:** The intermediate is then heated, often in the presence of an acid or base, to induce cyclization and the formation of the pyrazole ring.
- **Work-up and Purification:** The reaction mixture is cooled, and the product is isolated through extraction or filtration. Further purification is achieved by recrystallization or column chromatography on silica gel.

Analytical Characterization

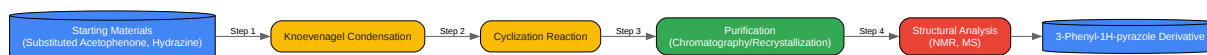
The structural confirmation of synthesized 3-Phenyl-1H-pyrazole and its derivatives is typically achieved through standard spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are used to elucidate the structure. In ^1H NMR, characteristic signals for the aromatic protons of the phenyl group and the protons on the pyrazole ring are observed.
- **Mass Spectrometry (MS):** Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.^[2] The expected molecular ion peak for $\text{C}_9\text{H}_8\text{N}_2$ would be at m/z 144.^[2]

Logical Workflow and Diagrams

Synthesis Workflow

The general workflow for the synthesis of 3-Phenyl-1H-pyrazole derivatives can be visualized as a logical progression from starting materials to the final, characterized product.

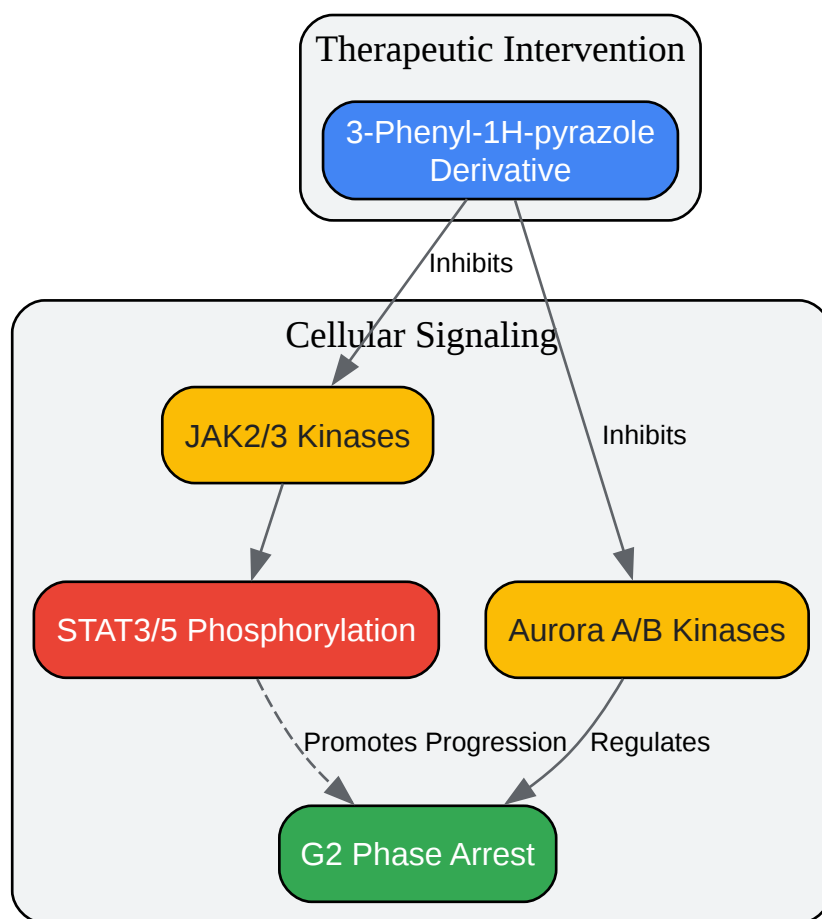


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Caption: General workflow for the synthesis and characterization of 3-Phenyl-1H-pyrazole derivatives.

Involvement in Signaling Pathways

Derivatives of 3-Phenyl-1H-pyrazole have been investigated for their potential as inhibitors of key signaling pathways in cancer cells, such as the JAK/STAT and Aurora kinase pathways.[5]
[6] The inhibition of these pathways can lead to reduced cell proliferation and cell cycle arrest.
[6]



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